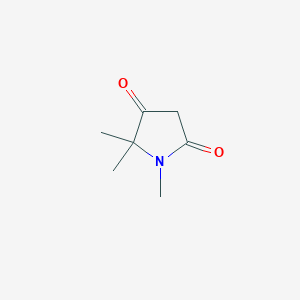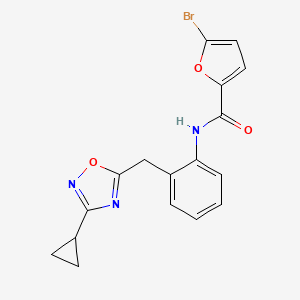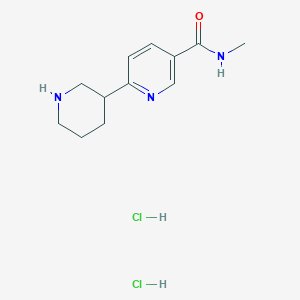![molecular formula C6H4BClN2O2S B2517205 4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid CAS No. 2377608-11-0](/img/structure/B2517205.png)
4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid is a chemical compound that is part of the thienopyrimidine family. This family of compounds is known for its diverse range of biological activities, which makes them of interest in pharmaceutical research and development. The specific compound of interest, this compound, is not directly described in the provided papers, but its related derivatives have been synthesized and studied for their potential applications, particularly in the field of antimicrobial activity.
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidine derivatives has been addressed in the provided papers. An efficient method for synthesizing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids has been developed, which involves a palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines. This method yields the desired products in 63–71% yields, which is a significant outcome for the field of combinatorial chemistry and drug discovery . Additionally, the synthesis of 6-bromo-4-chlorothieno[2,3-d]pyrimidine has been improved to be practical, robust, and scalable, starting from inexpensive bulk chemicals and achieving an overall yield of 49% . These methods are crucial for the development of various derivatives, including the boronic acid variant.
Molecular Structure Analysis
While the molecular structure of this compound is not explicitly analyzed in the provided papers, the structure of thieno[2,3-d]pyrimidine derivatives is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing both sulfur and nitrogen atoms. The presence of substituents like chloro and bromo groups, as well as the potential boronic acid functionality, would influence the electronic properties and reactivity of the molecule. These structural features are important for the compound's interaction with biological targets and its overall pharmacological profile.
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions involving this compound. However, the synthesis of related compounds involves reactions such as carbonylation and halogenation . These reactions are fundamental in the modification of the thieno[2,3-d]pyrimidine scaffold, allowing for the introduction of various functional groups that can enhance the compound's biological activity or alter its physical and chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the provided papers. However, the properties of thieno[2,3-d]pyrimidine derivatives generally include moderate to good yields, stability under standard laboratory conditions, and the ability to undergo further chemical transformations. The antimicrobial activity of some derivatives has been compared to streptomycin, indicating that these compounds have significant biological relevance . The bromination and chlorination steps in the synthesis suggest that the compounds are reactive towards electrophilic substitution, which is a common characteristic of aromatic systems with electron-withdrawing groups.
Applications De Recherche Scientifique
Antifungal Applications
4-Chlorothieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antifungal activities. Notably, these compounds have shown effectiveness against Piricularia oryzae and presented preventive effects on Rice blast, Sheath blight, and Cucumber powdery mildew, as determined by pot tests. This highlights the potential utility of these compounds in agricultural settings to protect crops against fungal diseases (Konno et al., 1989).
Synthesis and Scalability
The compound's synthesis process has been optimized for practicality and scalability, starting from affordable bulk chemicals. This development is significant as it provides a robust and scalable method to synthesize 6-bromo-4-chlorothieno[2,3-d]pyrimidine, facilitating its use in various research and industrial applications (Bugge et al., 2014).
Potential Antifolate Properties
Novel compounds have been synthesized, aiming to develop potential lipophilic antifolates. This research opens up possibilities for these compounds in therapeutic applications, especially in the treatment of diseases where antifolate properties are beneficial (Dailide & Tumkevičius, 2022).
Antimicrobial Applications
Novel thieno[2,3-d]pyrimidine derivatives have been synthesized and shown promising antimicrobial activity. Notably, some synthesized amides exhibited activity against Pseudomonas aeruginosa, comparable to the reference drug streptomycin (Vlasova et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acid compounds are often used in suzuki-miyaura coupling reactions , suggesting that this compound may interact with palladium catalysts in these reactions.
Mode of Action
In the context of suzuki-miyaura coupling reactions, boronic acids typically undergo transmetalation, a process where the boron-carbon bond is transferred to a metal catalyst .
Action Environment
The action, efficacy, and stability of 4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical entities. For instance, the compound is recommended to be stored in a freezer , indicating that low temperatures may be necessary for its stability.
Propriétés
IUPAC Name |
(4-chlorothieno[2,3-d]pyrimidin-6-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClN2O2S/c8-5-3-1-4(7(11)12)13-6(3)10-2-9-5/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLBJJXFTWQPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)N=CN=C2Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Morpholino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2517127.png)
![1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2517128.png)
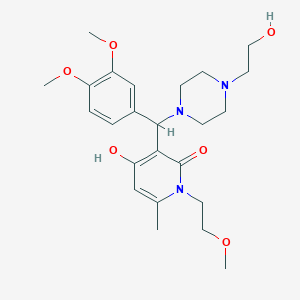
![2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2517134.png)
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/no-structure.png)
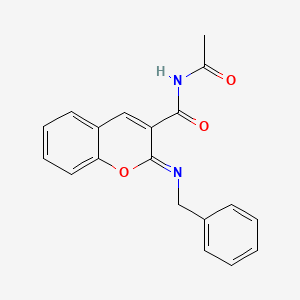
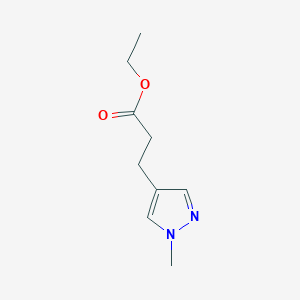
methanone](/img/structure/B2517139.png)
![1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2517140.png)

